

Ethyl iodofluoroacetate molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl iodofluoroacetate

Cat. No.: B1301788

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An In-Depth Technical Guide to **Ethyl iodofluoroacetate**: Molecular Structure, Properties, and Synthetic Applications

Executive Summary

Ethyl iodofluoroacetate is a halogenated ester of significant interest in synthetic organic chemistry, particularly for the construction of complex molecular architectures relevant to pharmaceutical development. Its unique structure, featuring iodine, fluorine, and an ester functional group on a two-carbon backbone, imparts valuable reactivity. The presence of the carbon-iodine bond allows for the formation of organometallic intermediates, most notably in the Reformatsky reaction, while the fluorine atom modulates the molecule's electronic properties and can confer desirable characteristics to the final products. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic characteristics, a representative synthesis protocol, and its primary application as a key reagent in carbon-carbon bond formation.

Molecular Identity and Physicochemical Properties

Nomenclature and Identifiers

- IUPAC Name: ethyl 2-fluoro-2-iodoacetate^{[1][2]}
- Synonyms: Ethyl fluoroiodoacetate, Acetic acid, 2-fluoro-2-iodo-, ethyl ester^{[1][2]}
- CAS Number: 401-58-1^{[1][2][3][4]}

Core Molecular Structure Analysis

Ethyl iodofluoroacetate possesses a chiral center at the alpha-carbon (C2), which is substituted with four different groups: an iodo group, a fluoro group, a hydrogen atom (implied, but critical for stereochemistry), and an ethoxycarbonyl group. The high electronegativity of the fluorine atom and the large atomic radius and polarizability of the iodine atom create a unique electronic environment at the alpha-carbon, making the C-I bond susceptible to oxidative addition with metals like zinc.

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- To cite this document: BenchChem. [Ethyl iodofluoroacetate molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301788#ethyl-iodofluoroacetate-molecular-structure-and-weight]

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